1-Benzhydryl-3-methylazetidine-3-carbonitrile
Overview
Description
1-Benzhydryl-3-methylazetidine-3-carbonitrile is a useful research compound. Its molecular formula is C18H18N2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Biotransformations
1-Benzhydryl-3-methylazetidine-3-carbonitrile is involved in enantioselective biotransformations. A study demonstrated that racemic 1-benzylazetidine-2-carbonitriles and similar substrates underwent efficient and enantioselective biotransformations to produce azetidine-2-carboxylic acids and amide derivatives. The high enantioselectivity of these biocatalytic reactions was attributed to the combined effect of active nitrile hydratase and high R-enantioselective amidase in microbial whole cells. These transformations are crucial for synthesizing chiral azetidine-2-carbox amide derivatives and other related compounds, which have potential applications in various synthetic processes (Leng et al., 2009).
Nucleophilic Reactivity
The compound has been involved in studies related to its nucleophilic reactivity. A research paper discussed the coupling of indoles with reference benzhydryl cations, which correlated linearly with the electrophilicity parameter of the benzhydryl cations. These reactions are significant for understanding the nucleophilicity of carbon nucleophiles and can be instrumental in designing reactions involving this compound in synthetic chemistry (Lakhdar et al., 2006).
Antioxidant Activity
Some studies have investigated the antioxidant activities of compounds derived from this compound. A study synthesized fused and non-fused heterocyclic systems derived from the compound and evaluated their antioxidant activities. These findings are crucial for developing new therapeutic agents with potential antioxidant properties (Salem et al., 2015).
Synthesis of Novel Derivatives
The compound is used in the synthesis of various novel derivatives with potential applications. Research has been conducted on synthesizing new derivatives of benzotriazole and examining their antimicrobial and antifungal activities. These studies are important for the development of new drugs and materials with specific biological properties (Al-Omran et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
1-benzhydryl-3-methylazetidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWNPSGUBRKOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435402 | |
Record name | 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-88-0 | |
Record name | 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133891-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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